氮杂环丁烷-2-腈

描述

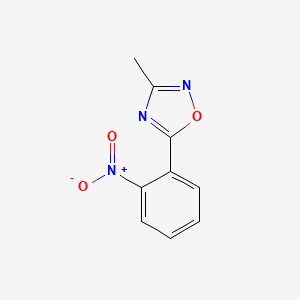

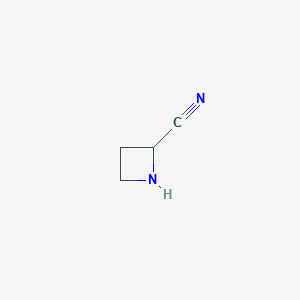

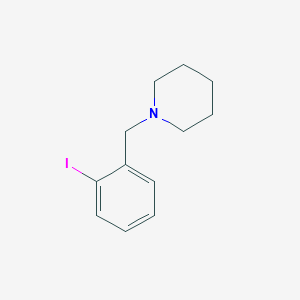

Azetidine-2-carbonitrile is a chemical compound that is part of the azetidine family . Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are valuable compounds because they act as building blocks for the synthesis of nitrogen-containing compounds such as amino acids, alkaloids, biologically active drugs, chiral ligands, and organocatalysts .

Synthesis Analysis

The synthesis of azetidine-2-carbonitriles has been studied extensively. For example, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via formation of their N-borane complexes was investigated . This method enables the production of optically active 2-substituted azetidine-2-carbonitriles, such as α-benzylated (S)-10a and ®-10a, starting from commercially available (S)-(1-(4-methoxyphenyl)ethyl)amine .Molecular Structure Analysis

The molecular structure of azetidine-2-carbonitrile is characterized by a four-membered ring with nitrogen as its heteroatom . The InChI code for azetidine-2-carbonitrile hemioxalate is 1S/2C4H6N2.C2H2O4/c25-3-4-1-2-6-4;3-1(4)2(5)6/h24,6H,1-2H2; (H,3,4) (H,5,6) .Chemical Reactions Analysis

Azetidine-2-carbonitriles undergo various chemical reactions. For instance, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via formation of their N-borane complexes was investigated . This reaction enables the production of optically active 2-substituted azetidine-2-carbonitriles .Physical And Chemical Properties Analysis

Azetidine-2-carbonitrile is a white to yellow solid at room temperature . It has a molecular weight of 254.25 . The compound is stable under normal conditions but should be stored at room temperature .科学研究应用

合成和化学应用

氮杂环丁烷衍生物的合成:氮杂环丁烷-2-腈在生物活性氮杂环丁烷衍生物的合成中发挥着重要作用。Yadav、Srivastava 和 Patel (2008) 展示了 Baylis–Hillman 加合物在氮杂环丁烷化学中的首次应用,特别是在氮杂环丁烷-3-腈/羧酸盐的合成中,它们是氮杂环丁烷-3-羧酸的前体 (Yadav、Srivastava 和 Patel,2008 年)。

立体选择性合成:Tayama 和 Nakanome (2021) 研究了氮杂环丁烷-2-腈的 N-硼烷配合物的 α-烷基化,这使得能够生产光学活性 2-取代氮杂环丁烷-2-腈 (Tayama 和 Nakanome,2021 年)。

生物和制药应用

抗疟疾应用:N’dri 等人 (2021) 对氮杂环丁烷-2-腈衍生物进行了一项研究,确定了负责恶性疟原虫活性的分子描述符。这些发现对于开发新的抗疟疾剂至关重要 (N’dri 等人,2021 年)。此外,Maetani 等人 (2017) 发现了抑制恶性疟原虫二氢乳清酸脱氢酶的氮杂环丁烷-2-腈,展示了一类新的抗疟疾药物 (Maetani 等人,2017 年)。

对映选择性生物转化:Leng 等人 (2009) 探讨了外消旋氮杂环丁烷-2-腈的对映选择性生物转化,展示了它们在手性氮杂环丁烷-2-羧酸和酰胺衍生物合成中的潜力,这些衍生物具有重要的合成应用 (Leng 等人,2009 年)。

分子对接和药物设计:Ibrahim 等人 (2021) 利用 QSAR 方法设计氮杂环丁烷-2-腈的抗疟疾衍生物,突出了它们在药物设计和开发中的作用 (Ibrahim 等人,2021 年)。

作用机制

Target of Action

Azetidine-2-carbonitrile primarily targets Dihydroorotate Dehydrogenase (DHODH) , an enzyme necessary for pyrimidine biosynthesis in protozoan parasites of the genus Plasmodium . This enzyme plays a crucial role in the life cycle of these parasites, making it an attractive target for antimalarial drugs .

Mode of Action

Azetidine-2-carbonitrile interacts with its target, DHODH, by inhibiting its function . This inhibition disrupts the normal biosynthesis of pyrimidines, which are essential components of nucleic acids . The disruption of this critical pathway affects the growth and replication of the parasites .

Biochemical Pathways

The primary biochemical pathway affected by Azetidine-2-carbonitrile is the de novo pyrimidine biosynthesis pathway . DHODH, the enzyme targeted by Azetidine-2-carbonitrile, catalyzes the fourth step in this pathway, which involves the oxidation of L-dihydroorotate to orotate . By inhibiting DHODH, Azetidine-2-carbonitrile disrupts this pathway, leading to a deficiency in pyrimidines and, consequently, a disruption in nucleic acid synthesis .

Pharmacokinetics

One study reported that an optimized compound derived from azetidine-2-carbonitrile, known as brd9185, has a long half-life (15 hours) and low clearance in mice . These properties suggest that Azetidine-2-carbonitrile and its derivatives may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to their potential as antimalarial drugs .

Result of Action

The primary result of Azetidine-2-carbonitrile’s action is the inhibition of growth and replication of protozoan parasites of the genus Plasmodium . By inhibiting DHODH and disrupting pyrimidine biosynthesis, Azetidine-2-carbonitrile causes a deficiency in nucleic acids, which are essential for the growth and replication of these parasites .

安全和危害

Azetidine-2-carbonitrile is associated with several safety hazards. It has been classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and washing thoroughly after handling .

未来方向

The synthesis of azetidine-2-carbonitriles has been a topic of interest in recent years due to their potential applications in various fields. Recent studies have focused on the development of new synthetic methods to produce substituted azetidines . These methods are expected to guide the development of new azetidine-based materials in the energetics space as well as other industries .

生化分析

Biochemical Properties

Azetidine-2-carbonitrile has been found to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is necessary for pyrimidine biosynthesis in protozoan parasites of the genus Plasmodium .

Cellular Effects

In terms of cellular effects, Azetidine-2-carbonitrile has been shown to trigger pro-inflammatory and pro-apoptotic responses in BV2 microglial cells . It has also been found to induce endoplasmic reticulum stress, leading to the activation of the unfolded protein response and autophagy .

Molecular Mechanism

The molecular mechanism of Azetidine-2-carbonitrile involves its interaction with DHODH, inhibiting the enzyme’s activity and disrupting pyrimidine biosynthesis . This disruption can lead to detrimental effects on the cells of protozoan parasites, potentially making Azetidine-2-carbonitrile a useful tool in the treatment of diseases caused by these organisms .

Dosage Effects in Animal Models

One study found that an optimized compound derived from Azetidine-2-carbonitrile was curative after just three doses in a Plasmodium berghei mouse model .

Metabolic Pathways

Azetidine-2-carbonitrile’s inhibition of DHODH places it within the metabolic pathway of pyrimidine biosynthesis . By inhibiting DHODH, Azetidine-2-carbonitrile disrupts this pathway, potentially leading to a decrease in the production of pyrimidines .

Transport and Distribution

Given its interactions with enzymes such as DHODH, it is likely that it is transported to sites where these enzymes are active .

Subcellular Localization

Given its role in inhibiting DHODH, it is likely that it localizes to areas of the cell where this enzyme is active .

属性

IUPAC Name |

azetidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-3-4-1-2-6-4/h4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFVGUFLDVAAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B3153777.png)

![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)